3(5)-(Nonafluoro-1-butyl)-1-(nonafluoropentanoyl)-5(3)-(trifluoromethyl)pyrazole
Overview
Description
Molecular Structure Analysis
The pyrazole ring is planar and aromatic. It has two nitrogen atoms adjacent to each other, which distinguishes it from its isomer, imidazole, which has non-adjacent nitrogen atoms1.Chemical Reactions of Pyrazoles
Pyrazoles can undergo various chemical reactions, including N-alkylation, N-acylation, sulfonation, and halogenation1. The exact reactions and their products depend on the specific substituents on the pyrazole ring2.
Safety And Hazards
The safety and hazards associated with a specific pyrazole derivative depend on its specific structure. Some pyrazole derivatives are used as pharmaceutical drugs and have been thoroughly tested for safety2.
Future Directions
The study of pyrazoles is an active area of research, particularly in the field of medicinal chemistry. Researchers are continually synthesizing new pyrazole derivatives and testing them for biological activity2.
properties
IUPAC Name |
2,2,3,3,4,4,5,5,5-nonafluoro-1-[3-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-5-(trifluoromethyl)pyrazol-1-yl]pentan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13HF21N2O/c14-5(15,8(21,22)10(25,26)12(29,30)31)2-1-3(7(18,19)20)36(35-2)4(37)6(16,17)9(23,24)11(27,28)13(32,33)34/h1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNBJCGOCNLEHMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13HF21N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801105550 | |
Record name | 2,2,3,3,4,4,5,5,5-Nonafluoro-1-[3-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1-pentanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801105550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
600.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3(5)-(Nonafluoro-1-butyl)-1-(nonafluoropentanoyl)-5(3)-(trifluoromethyl)pyrazole | |
CAS RN |
959579-92-1 | |
Record name | 2,2,3,3,4,4,5,5,5-Nonafluoro-1-[3-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1-pentanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=959579-92-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2,3,3,4,4,5,5,5-Nonafluoro-1-[3-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1-pentanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801105550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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